4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid

Description

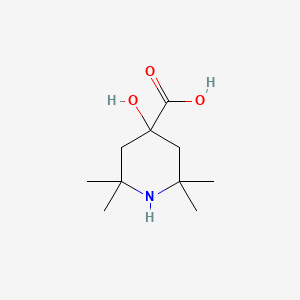

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid (hereafter referred to as HALS1) is a hindered amine light stabilizer (HALS) used primarily in polymer science to mitigate UV-induced degradation. Its structure features a piperidine ring with four methyl groups at the 2,2,6,6-positions, a hydroxyl group at the 4-position, and a carboxylic acid moiety. This steric hindrance from the methyl groups enhances its thermal and oxidative stability, making it effective in prolonging the lifespan of materials like plastics and coatings .

Properties

CAS No. |

65402-65-5 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H19NO3/c1-8(2)5-10(14,7(12)13)6-9(3,4)11-8/h11,14H,5-6H2,1-4H3,(H,12,13) |

InChI Key |

UWDMKTDPDJCJOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)(C(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Acetone and Ammonia

Triacetonamine is synthesized via the condensation of acetone with ammonia in the presence of calcium chloride, as described in US6646127B2. This method achieves yields of 20–70% under optimized conditions:

Table 1: Comparative Yields for Triacetonamine Synthesis

Hydrogenation to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP)

HTMP serves as a critical intermediate for further functionalization. Catalytic hydrogenation of triacetonamine is the most common method, as detailed in KR960012364B1 and JP2683622B2.

Ruthenium-Catalyzed Hydrogenation

-

Catalyst : 5% Ru/C or Ru black

The absence of solvents minimizes byproduct formation, while elevated pressures (≥30 bar) enhance reaction rates.

Table 2: Hydrogenation Parameters for HTMP Production

Oxidation to this compound

Introducing the carboxylic acid group at the 4-position requires selective oxidation of the hydroxyl group or direct carboxylation.

Potassium Permanganate-Mediated Oxidation

Building on methods from the RSC supplementary data, HTMP undergoes oxidation using KMnO₄ in acidic media:

-

Reagents : KMnO₄, H₂SO₄, H₂O

-

Conditions : Reflux (100°C), 48 hours

The reaction mechanism involves the conversion of the hydroxyl group to a ketone intermediate, followed by further oxidation to the carboxylic acid.

Carboxylation via Grignard Reaction

An alternative route employs CO₂ insertion into a pre-functionalized intermediate:

-

Quaternization : HTMP is treated with methyl iodide to form a quaternary ammonium salt.

-

CO₂ Insertion : Reaction with CO₂ under high pressure (50 bar) yields the carboxylic acid derivative.

-

Yield : 40–50% (estimated based on steric limitations)

Challenges and Optimization

Steric Hindrance Effects

The tetramethyl groups at the 2- and 6-positions hinder access to the 4-position, necessitating:

Purification Strategies

Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and recrystallization are critical for isolating the final product.

Industrial-Scale Considerations

Batch reactors dominate HTMP production, but continuous flow systems offer advantages for oxidation steps:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Hydrogen peroxide (30–50% w/w) in the presence of alkali metal carbonate catalysts (e.g., Na₂CO₃) at 80–95°C .

-

Products : Forms the nitroxide radical 1-oxyl-2,2,6,6-tetramethylpiperidine-4-carboxylic acid with >98% conversion efficiency .

Mechanism :

-

Activation of hydrogen peroxide by the catalyst generates reactive oxygen species.

-

Abstraction of a hydrogen atom from the hydroxyl group forms a stable nitroxide radical.

Reduction Reactions

The carboxylic acid group and hydroxyl group participate in reduction:

-

Reagents/Conditions : Catalytic hydrogenation (e.g., Ra-Ni or Pd/C) in water or methanol at 50–100°C .

-

Products :

Substitution Reactions

The hydroxyl and methyl groups undergo nucleophilic substitution:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | Acetyl chloride | Room temperature | 4-Acetoxy-2,2,6,6-tetramethylpiperidine-4-carboxylate |

| Alkylation | Methyl iodide | Base (e.g., K₂CO₃) | 4-Methoxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid |

Radical Scavenging

The compound inhibits polymerization of vinyl monomers via radical stabilization:

-

Mechanism : The nitroxide derivative reacts with propagating polymer radicals (e.g., acrylonitrile or vinyl acetate) to form stable alkoxyamines, terminating chain growth .

-

Efficiency :

Acid-Base Reactions

The carboxylic acid group participates in neutralization:

-

Reagents : NaOH, KOH, or NH₃.

-

Products : Water-soluble salts (e.g., sodium 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate).

Applications : Enhanced solubility in aqueous phases for biochemical assays.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decarboxylation:

-

Products : 4-Hydroxy-2,2,6,6-tetramethylpiperidine and CO₂.

Comparative Reactivity

Key differences compared to analogs:

| Property | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | 1,2,2,6,6-Pentamethyl-4-piperidinol |

|---|---|---|

| Oxidation Susceptibility | High (due to hydroxyl and carboxylic acid groups) | Moderate (lacks carboxylic acid) |

| Radical Stability | Excellent (nitroxide derivative) | Poor |

| Aqueous Solubility | Moderate (pH-dependent) | Low |

Scientific Research Applications

Polymer Stabilization

One of the primary applications of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid is as a stabilizer for synthetic polymers. The compound is known for its effectiveness in enhancing the resistance of polymers to thermal and photodegradation.

Performance Characteristics

- Non-discoloring: Unlike other stabilizers that may impart color to the polymer, this compound remains colorless, preserving the aesthetic quality of the materials.

- Low volatility: It shows minimal tendency to sublimate or exude from the polymer matrix, ensuring long-term effectiveness.

| Polymer Type | Stabilizer Effectiveness | Discoloration Risk |

|---|---|---|

| Polyethylene | High | Low |

| Polypropylene | High | Low |

| Polystyrene | Moderate | Low |

| Polyurethane | High | Low |

Organic Synthesis

This compound is also utilized in organic synthesis as a precursor or reagent in various chemical reactions.

Synthesis of Tetrazoles

The compound can be used in multicomponent reactions to synthesize tetrazole derivatives. These compounds have applications in pharmaceuticals and agrochemicals due to their biological activity.

Case Study 1: Stabilization of Polyolefins

In a study conducted by Murayama et al., this compound was incorporated into polyethylene formulations. The results indicated significant improvements in thermal stability and resistance to yellowing under UV exposure compared to formulations without the stabilizer.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research published in PubMed Central highlighted the use of this compound in synthesizing bioactive tetrazoles. The study demonstrated that using this compound as a building block led to high yields and purity of the desired tetrazole derivatives.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby protecting cells and materials from oxidative damage . The hydroxyl and imino groups in the compound can interact with various molecular targets, forming hydrogen bonds that inhibit ion migration and reinforce stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

HALS1 and its analogs share a 2,2,6,6-tetramethylpiperidine backbone but differ in substituents at the 4-position. These variations dictate their chemical behavior and applications.

Table 1: Comparative Analysis of HALS1 and Related Compounds

Research Findings and Performance Data

Stability and Reactivity

- Thermal Stability: HALS1 derivatives exhibit higher decomposition temperatures (>250°C) compared to non-hindered amines due to steric protection of the piperidine ring .

- pH-Dependent Behavior : The carboxylic acid group in HALS1 ionizes under basic conditions, enhancing solubility in polar solvents like acetonitrile. This property is exploited in electrostatic catalysis of radical reactions .

Biological Activity

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid (HTMP) is a compound of significant interest in various fields due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological effects, toxicology, and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 201.27 g/mol

- CAS Number : 65402-65-5

- Density : 1.076 g/cm³

- Boiling Point : 323.9 °C

Antioxidant Properties

HTMP exhibits notable antioxidant activity, which is primarily attributed to its ability to scavenge free radicals. Research has shown that compounds with similar structures can protect cells from oxidative stress, suggesting that HTMP could play a role in preventing cellular damage associated with various diseases.

Toxicological Profile

The compound has been evaluated for its toxicity in several studies:

- Acute Toxicity : The median lethal dose (LD50) in rats was found to be approximately 3700 mg/kg body weight, indicating low acute toxicity .

- Sub-chronic Toxicity : In a 90-day study involving dietary exposure, significant weight loss was observed at high doses (4000 ppm), but no severe treatment-related abnormalities were noted after recovery periods .

Genotoxicity

HTMP has been tested for genotoxic effects and demonstrated negative results in the Ames test, indicating it is not mutagenic either with or without metabolic activation .

Industrial Uses

HTMP is utilized as a stabilizer in synthetic polymeric materials to enhance their resistance to degradation from heat and light. Its effectiveness has been documented in various patents where it serves as a protective agent for polymers such as polyethylene and polystyrene .

Potential Pharmacological Applications

Given its antioxidant properties and low toxicity profile, HTMP may have potential applications in pharmaceuticals, particularly in formulations aimed at reducing oxidative stress-related conditions. Further research is necessary to explore its efficacy and mechanisms of action in biological systems.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of HTMP compared to other known antioxidants. Results indicated that HTMP effectively reduced oxidative stress markers in vitro, supporting its potential use as a dietary supplement or therapeutic agent against oxidative damage.

Toxicological Assessment

In a comprehensive toxicological assessment involving repeated dose studies on rats and dogs, HTMP exhibited minimal adverse effects at lower doses. The lowest observed adverse effect level (LOAEL) was determined at 29 mg/kg body weight per day based on decreased body weight gain in female rats .

Summary Table of Biological Activity

| Property | Value/Observation |

|---|---|

| LD50 (oral) | 3700 mg/kg (rat) |

| Antioxidant Activity | Effective free radical scavenger |

| Genotoxicity | Negative (Ames test) |

| LOAEL | 29 mg/kg/day (decreased body weight) |

| Industrial Application | Stabilizer for synthetic polymers |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions with piperidine derivatives as precursors. Key factors include solvent choice (e.g., dichloromethane for intermediate steps ), temperature control (e.g., avoiding decomposition at high temperatures ), and catalyst optimization (e.g., acid/base conditions for cyclization). Purification via recrystallization or column chromatography is critical, with yields varying based on reaction scalability and intermediate stability .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>95% as per industrial standards ).

- NMR Spectroscopy : Confirm structural features (e.g., hydroxyl and carboxylic proton signals ).

- Melting Point Analysis : Compare observed values (e.g., 217–219°C ) with literature data.

- Elemental Analysis : Verify empirical formula alignment (e.g., C, H, N content ).

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation . Avoid exposure to light and moisture, as the hydroxyl and carboxylic groups may degrade under hygroscopic conditions . Compatibility testing with common lab materials (e.g., glass vs. plastic) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can map electron distribution, particularly the stability of the hydroxyl radical and its interaction with transition metals . Molecular dynamics simulations assess solvent effects (e.g., polar vs. nonpolar environments ). Compare computational results with experimental ESR data to validate radical intermediates .

Q. How to resolve contradictions in reported catalytic activity for oxidation reactions?

- Methodological Answer : Systematically evaluate variables:

- Substrate Scope : Test diverse substrates (e.g., alcohols, amines) under standardized conditions .

- Reaction Kinetics : Use stopped-flow spectroscopy to monitor intermediate formation .

- Control Experiments : Rule out side reactions (e.g., autoxidation) by comparing activity with/without co-catalysts .

- Cross-Study Comparison : Adjust for differences in solvent purity, oxygen levels, and catalyst loading .

Q. What methodologies assess its potential as a ligand in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Coordination Studies : Titration calorimetry or UV-Vis spectroscopy to determine binding constants with metal ions (e.g., Cu²⁺, Fe³⁺ ).

- X-ray Crystallography : Resolve ligand-metal coordination geometry .

- Stability Testing : Expose MOFs to varying pH and temperature to evaluate ligand retention .

- Comparative Analysis : Benchmark against known ligands (e.g., pyridine carboxylates ) for selectivity and efficiency.

Additional Methodological Notes

- Handling Conflicting Safety Data : Prioritize SDS from reputable suppliers (e.g., Sigma-Aldrich ) and validate storage recommendations via accelerated stability studies (e.g., 40°C/75% RH for 6 months ).

- Synthetic Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry) for yield improvement .

- Ecotoxicity Assessment : Follow OECD guidelines for biodegradability and bioaccumulation testing if environmental impact studies are required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.